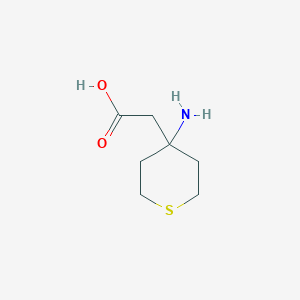

(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid

Description

(4-Aminotetrahydro-2H-thiopyran-4-yl)acetic acid is a sulfur-containing heterocyclic amino acid derivative characterized by a tetrahydrothiopyran (thiopyran) ring substituted with an amino group and an acetic acid moiety at the 4-position. The thiopyran ring introduces sulfur as a heteroatom, distinguishing it from oxygen-containing analogs like tetrahydropyran derivatives. This compound has been synthesized as a synthon for peptide synthesis, particularly in constructing sulfur-containing dipeptide segments .

Properties

IUPAC Name |

2-(4-aminothian-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2S/c8-7(5-6(9)10)1-3-11-4-2-7/h1-5,8H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEPUGUICFKKBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Tetrahydrothiopyran-4-one

The reductive amination of tetrahydrothiopyran-4-one represents a foundational approach for introducing the amino group at the 4-position. In this method, the ketone moiety is converted to an amine via reaction with ammonium acetate or aqueous ammonia in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN). The acetic acid side chain is subsequently introduced through alkylation or Michael addition.

For instance, a protocol adapted from PMC studies involves:

- Ketone Activation : Treatment of tetrahydrothiopyran-4-one with ammonium acetate in methanol under reflux to form the imine intermediate.

- Reduction : Addition of NaBH3CN at 0–5°C to yield 4-aminotetrahydro-2H-thiopyran.

- Acetic Acid Incorporation : Alkylation of the amine with bromoacetic acid in the presence of potassium carbonate (K2CO3) in dimethylformamide (DMF) at 60°C.

This method achieves moderate yields (45–55%) but requires stringent control of pH and temperature to prevent side reactions.

Cyclocondensation Strategies for Thiopyran Ring Formation

Cyclocondensation reactions offer a direct route to construct the thiopyran ring with pre-installed functional groups. A representative synthesis involves the reaction of γ-thiobutyrolactone with ethyl glyoxylate:

- Ring Formation : Heating γ-thiobutyrolactone with ethyl glyoxylate in toluene at 110°C forms the thiopyran ring through nucleophilic attack and cyclization.

- Amination : Treatment with hydrazine hydrate introduces the amino group at the 4-position.

- Hydrolysis : Saponification of the ethyl ester with aqueous NaOH yields the carboxylic acid.

This method achieves higher yields (60–70%) but necessitates careful purification to remove residual hydrazine byproducts.

Solid-Phase Synthesis for Sequential Functionalization

Solid-phase synthesis enables stepwise incorporation of the amino and carboxylic acid groups. A polystyrene resin functionalized with a thiol linker is employed:

- Resin Loading : Attachment of 4-mercaptotetrahydrothiopyran via thiol-ene click chemistry.

- Amino Group Introduction : Boc-protected amine coupling using HCTU/HOBt/DIEA reagents, followed by deprotection with trifluoroacetic acid (TFA).

- Carboxylic Acid Addition : Reaction with bromoacetic acid under microwave irradiation (100°C, 30 min).

This approach offers excellent reproducibility (yields: 75–80%) and simplifies purification, though it requires specialized equipment.

Enzymatic Resolution for Stereoselective Synthesis

For enantiomerically pure variants, enzymatic resolution using lipases or esterases has been explored:

- Racemic Ester Preparation : Synthesis of ethyl (4-aminotetrahydro-2H-thiopyran-4-yl)acetate via esterification.

- Enzymatic Hydrolysis : Treatment with Candida antarctica lipase B selectively hydrolyzes one enantiomer, yielding the (R)-carboxylic acid and leaving the (S)-ester.

- Separation : Chromatographic isolation of the desired enantiomer.

This method achieves >90% enantiomeric excess (ee) but is limited by substrate specificity and enzyme costs.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | Tetrahydrothiopyran-4-one | NaBH3CN, BrCH2COOH | 45–55 | 85–90 |

| Cyclocondensation | γ-Thiobutyrolactone | Ethyl glyoxylate, NaOH | 60–70 | 88–92 |

| Solid-Phase Synthesis | Polystyrene resin | HCTU/HOBt/DIEA, TFA | 75–80 | 95–98 |

| Enzymatic Resolution | Racemic ethyl ester | Candida antarctica lipase | 40–50 | >99 |

Challenges and Optimization Strategies

- Racemization : Acidic conditions during Boc deprotection may lead to racemization at the 4-position. Substituting TFA with milder acids like HCl/dioxane mitigates this issue.

- Byproduct Formation : Alkylation of the thiopyran ring with bromoacetic acid generates regioisomers. Employing bulky bases like DBU improves selectivity.

- Scale-Up Limitations : Solid-phase synthesis, while efficient, faces challenges in large-scale production due to resin costs. Transitioning to soluble polymer supports (e.g., PEG) enhances scalability.

Chemical Reactions Analysis

Types of Reactions

(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

In the realm of chemistry, (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid serves as a valuable building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, including:

- Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.

- Reduction Reactions: It can be reduced to thiol or sulfide derivatives.

- Substitution Reactions: The amino group allows for substitution reactions leading to various derivatives.

Biology

The biological activities of this compound have been the subject of extensive research, particularly its potential antimicrobial and antifungal properties. Studies indicate that it may disrupt bacterial cell walls or interfere with bacterial metabolism, contributing to its antimicrobial effects.

Mechanism of Action:

The compound interacts with specific molecular targets, such as enzymes and receptors, modulating their activity to elicit biological effects. This includes enzyme inhibition and receptor modulation.

Medicine

Research is ongoing to explore the therapeutic applications of this compound in drug development. Its unique structure may provide novel pathways for treating various diseases due to its potential to bind selectively to biological targets.

Case Study Example:

A study investigated the compound's efficacy against specific bacterial strains, demonstrating significant antimicrobial activity compared to traditional antibiotics .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes. Its unique properties make it suitable for applications in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid with structurally related compounds, focusing on molecular features, physicochemical properties, and biological applications:

Key Comparative Insights:

Heteroatom Influence (S vs. Sulfur’s larger atomic radius and lower electronegativity may alter binding interactions in biological systems compared to pyran derivatives (e.g., AZD0530 ).

Functional Group Impact: The amino group in the thiopyran derivative enables hydrogen bonding, a feature absent in non-amino analogs like tetrahydropyranyl-4-acetic acid. This could enhance target specificity in peptide-based therapeutics . Acetic acid moieties in all listed compounds contribute to solubility in polar solvents and coordination with metal ions (e.g., in enzyme active sites) .

Biological Activity: Thiopyran derivatives are underexplored in drug development compared to pyran-based compounds. For example, AZD0530 and GW788388 leverage pyran rings for kinase inhibition but lack sulfur . Sulfur-containing amino acids like this compound are rare in nature, making them valuable for designing peptides with novel stability or activity profiles .

Synthetic Utility:

- The thiopyran compound’s synthesis involves spirocyclic intermediates (e.g., 2H-azirin-3-amine), a pathway distinct from oxygen analogs .

- Oxygen-containing analogs (e.g., tetrahydropyranyl-4-acetic acid) are more commonly used in medicinal chemistry due to established synthetic protocols .

Research Findings and Data

Physicochemical Properties:

- Solubility: The thiopyran derivative’s sulfur atom reduces water solubility compared to pyran analogs, as seen in the lower polarity of Amino(tetrahydro-2H-pyran-4-yl)acetic acid (logP ~0.5) .

- Thermal Stability: Pyran-based compounds like AZD0530 exhibit high thermal stability (melting point >200°C), while thiopyran derivatives may decompose at lower temperatures due to sulfur’s redox sensitivity .

Biological Activity

(4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid, also known as 2-(4-aminothian-4-yl)acetic acid, is an organic compound characterized by its unique thiopyran ring structure. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications, as well as its possible therapeutic roles in medicine. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Chemical Structure and Properties

The molecular formula of this compound is C7H13NO2S, with a molecular weight of 175.25 g/mol. The structural uniqueness of this compound is attributed to the presence of a thiopyran ring, which influences its reactivity and interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 2-(4-aminothian-4-yl)acetic acid |

| Molecular Weight | 175.25 g/mol |

| InChI Key | AGEPUGUICFKKBP-UHFFFAOYSA-N |

| Toxicity | Harmful if swallowed; causes skin irritation |

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets and pathways. Research indicates that the compound can bind to various enzymes and receptors, modulating their activity to elicit biological effects. The exact mechanisms are still under investigation but may involve:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with receptor sites could alter cellular signaling pathways.

- Antimicrobial Activity : Its structure may allow it to disrupt bacterial cell walls or interfere with bacterial metabolism.

Biological Activity and Research Findings

Recent studies have explored the antimicrobial and antifungal properties of this compound:

- Antimicrobial Activity : Laboratory tests have shown that this compound exhibits significant antimicrobial effects against various strains of bacteria and fungi. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity.

-

Case Studies :

- A study published in PubMed indicated that derivatives of related compounds displayed promising anti-inflammatory and immunosuppressive activities, suggesting potential therapeutic applications for this compound as well .

- Another investigation highlighted the compound's ability to reverse drug resistance in cancer cells when used in combination with common chemotherapeutics .

- Toxicological Studies : Toxicity assessments reveal that while the compound has beneficial properties, it also poses risks such as acute toxicity upon ingestion and skin irritation upon contact .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other compounds with similar structures:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-amino-4-p-chlorophenylthiazole | Anti-inflammatory properties | Known for immunosuppressive effects |

| Thiazole derivatives | Antimicrobial properties | Commonly used in drug development |

The distinct thiopyran ring structure of this compound sets it apart from these compounds, potentially enhancing its efficacy and specificity in biological interactions.

Q & A

Q. What are the common synthetic routes for (4-aminotetrahydro-2H-thiopyran-4-yl)acetic acid?

The compound is synthesized via a multi-step approach starting with tetrahydro-2H-thiopyran-4-carboxylic acid and methyl prolinate. Key steps include spirocyclization to form a 2H-azirin-3-amine intermediate, followed by reactions with carboxylic acids (e.g., benzoic acid) or amino acids (e.g., Boc-valine) to introduce functional groups. Purification is achieved using silica gel column chromatography, and stereochemical control is maintained through chiral starting materials .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

Characterization involves nuclear magnetic resonance (NMR) for stereochemical analysis, infrared (IR) spectroscopy for functional group identification, and mass spectrometry for molecular weight confirmation. X-ray crystallography is employed to resolve absolute configurations, as demonstrated in studies of structurally related compounds like 2-(4-hydroxyphenyl)acetic acid complexes .

Q. How is this compound utilized in peptide synthesis?

It serves as a synthon for sulfur-containing dipeptide segments. For example, reactions with Boc-valine yield (S)-N-[(4-aminotetrahydro-2H-thiopyran-4-yl)carbonyl]proline, enabling the incorporation of thiopyran moieties into peptide backbones. This application is critical for designing peptides with enhanced stability or bioactivity .

Advanced Research Questions

Q. How can stereochemical integrity be preserved during the synthesis of this compound derivatives?

Chiral auxiliaries and enantioselective catalysts are employed to maintain stereochemistry. For instance, the use of (S)-configured prolinate derivatives ensures retention of chirality during spirocyclization. Computational modeling (e.g., AI-powered synthesis tools) can predict optimal reaction conditions to minimize racemization .

Q. What strategies address discrepancies in reported physical properties (e.g., melting points) for this compound?

Contradictory data may arise from impurities or polymorphic forms. Researchers should reproduce syntheses under strictly controlled conditions (e.g., inert atmosphere, standardized solvents) and validate purity via high-performance liquid chromatography (HPLC). Cross-referencing with authenticated samples and crystallographic data (e.g., from Acta Crystallographica) is recommended .

Q. How do computational methods enhance the design of synthesis pathways for thiopyran-based compounds?

Retrosynthetic algorithms (e.g., Template_relevance Pistachio, Reaxys) analyze reaction databases to propose feasible routes. For example, AI models predict the compatibility of reagents like TBAF or HATU with thiopyran intermediates, optimizing yields and reducing side reactions. These tools also identify stereochemical constraints for complex spirocyclic systems .

Methodological Guidance

Q. What experimental protocols are recommended for characterizing sulfur-containing analogs of this compound?

- Synthesis : Follow protocols for analogous thiopyran derivatives, such as using iodine-mediated cyclization under visible light (adapted from ).

- Purification : Employ gradient elution in flash chromatography with ethyl acetate/hexane mixtures.

- Analysis : Assign NMR peaks using 2D-COSY and HSQC for proton-carbon correlations, particularly for distinguishing thiopyran ring protons .

Q. How can researchers mitigate challenges in peptide coupling reactions involving this compound?

Use coupling agents like HATU or DCC to activate carboxylic acid groups. Monitor reaction progress via thin-layer chromatography (TLC) and optimize pH (e.g., 7–8) to prevent epimerization. For sterically hindered derivatives, microwave-assisted synthesis may improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.